3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C10H13BrFNO3S |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13BrFNO3S/c1-16-4-2-3-13-17(14,15)10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3 |
InChI Key |
LXXIPWKSDGMEME-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{3-bromo-5-fluorobenzenesulfonyl chloride} + \text{3-methoxypropylamine} \rightarrow \text{this compound}
$$
Reaction Conditions and Parameters
- Solvent: Typically an inert organic solvent such as dichloromethane or toluene.
- Temperature: Controlled ambient to mild heating (e.g., 0–50 °C) to optimize reaction rate and minimize side reactions.
- Base: A tertiary amine (e.g., triethylamine) is often added to neutralize the released HCl and drive the reaction forward.
- Stoichiometry: Equimolar or slight excess of amine to ensure complete conversion of sulfonyl chloride.
- Reaction Time: Several hours, monitored by TLC or HPLC for completion.
Mechanism
- The nucleophilic amine attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.
Purification
- Post-reaction workup involves aqueous washes to remove inorganic salts and excess amine, followed by organic solvent extraction and drying.
- Crystallization or chromatography may be employed to achieve high purity.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| 1. Preparation of sulfonyl chloride | Chlorosulfonation of 3-bromo-5-fluorobenzene derivatives | Requires controlled temperature and chlorosulfonating agents (e.g., SO2Cl2) |
| 2. Amidation | 3-methoxypropylamine, inert solvent, base, RT to 50 °C | High yield, mild conditions, minimal side products |
| 3. Purification | Aqueous workup, organic extraction, drying | Achieves product purity suitable for research use |
Yield and Purity
- Industrial synthesis aims for yields above 80% for the amidation step by optimizing reaction parameters and using continuous flow reactors to enhance scalability and reproducibility.
Related Synthetic Strategies and Intermediates
Synthesis of Halogenated Aromatic Precursors
- A patent describing the synthesis of 2-methoxy-3-bromo-5-fluoropyridine illustrates the use of diazotization and fluorination reactions on aminopyridine intermediates, followed by bromination with N-bromosuccinimide or liquid bromine under mild conditions (20–90 °C, 2–6 h).
- This approach highlights the utility of diazotization-fluorination-bromination sequences to introduce halogens selectively, which can be conceptually adapted for benzene sulfonamide precursors.
Hydrolysis and Diazotization
- Hydrolysis of diazonium salts in acidic media is a common method to introduce hydroxyl or halogen groups, as shown in the preparation of 3-bromo-5-chlorophenol. This method emphasizes the importance of acid concentration, temperature (60–150 °C), and solvent choice (e.g., toluene, dichloromethane) to optimize yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation of aromatic ring | Electrophilic substitution or halogen exchange | Temperature: 20–90 °C; reagents: NBS, Br2 | Selective introduction of Br and F | Requires careful control to avoid polyhalogenation |
| Sulfonyl chloride formation | Chlorosulfonation of halogenated aromatic compound | Use of SO2Cl2 or chlorosulfonic acid | Efficient conversion to sulfonyl chloride | Corrosive reagents, requires safety measures |
| Amidation with 3-methoxypropylamine | Nucleophilic substitution of sulfonyl chloride | Solvent: DCM/toluene; base: Et3N; RT–50 °C | High yield, mild conditions | Sensitive to moisture, requires anhydrous conditions |
| Purification | Extraction, washing, crystallization | Aqueous-organic phase separation | High purity product | May require multiple purification steps |
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at position 3 is susceptible to substitution by nucleophiles (e.g., amines, alcohols) under basic conditions:
Example Reaction :
-
Bromide substitution with methanol yields 3-methoxy-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide.
Amidation Reactions
The sulfonamide group reacts with secondary amines or alcohols to form N-substituted derivatives:
Example Reaction :
Hydrolysis
Sulfonamide hydrolysis under acidic or basic conditions generates the corresponding sulfonic acid:
Conditions :
-
Acidic: H2SO4, 80°C
-
Basic: NaOH, 50°C
Oxidation
The methoxypropyl chain undergoes oxidation to form carboxylic acids:
Conditions :
Mechanism of Action
The compound inhibits carbonic anhydrase enzymes by binding to the zinc-containing active site:
-
Zinc coordination : The sulfonamide group chelates the zinc ion via its lone pair electrons.
-
Hydrogen bonding : The fluorine and bromine substituents stabilize interactions with enzyme residues.
Biological Activity
3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H14BrFNO2S
- Molecular Weight : 332.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial resistance. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of benzenesulfonamide derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 6.72 mg/mL | |
| Staphylococcus aureus | 6.63 mg/mL | |
| Pseudomonas aeruginosa | 6.67 mg/mL | |
| Candida albicans | 6.28 mg/mL |
The compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit carrageenan-induced edema in animal models, suggesting that this compound may also possess anti-inflammatory properties.
Table 2: Anti-inflammatory Activity Assessment
Case Studies
Several case studies have highlighted the efficacy of benzenesulfonamide derivatives in clinical settings:
- Study on Antimicrobial Resistance : A study demonstrated that compounds similar to this compound were effective against antibiotic-resistant strains of E. coli, indicating their potential role in combating resistance issues in clinical practice .
- Inflammation Models : In vivo studies using models of inflammation showed that compounds with the benzenesulfonamide structure significantly reduced edema and inflammatory markers, supporting their use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide. These compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects against Hep3B and A549 cancer cell lines, suggesting potential for further development in cancer therapeutics .
Anti-inflammatory Activity
Benzenesulfonamides are known for their anti-inflammatory properties. Compounds in this class have been investigated for their ability to inhibit pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 in cellular models . The specific compound this compound may exhibit similar effects, contributing to its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzenesulfonamides is crucial for optimizing their pharmacological properties. The presence of the bromine and fluorine substituents on the aromatic ring enhances the lipophilicity and biological activity of the compound. This can be summarized in the following table:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases lipophilicity |
| Fluorine | Enhances metabolic stability |
| Methoxypropyl group | Improves solubility and bioavailability |
Case Study 1: Anticancer Efficacy
In a study involving various benzenesulfonamide derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 25 to 400 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A comparative study examined the anti-inflammatory effects of various benzenesulfonamides, including our compound of interest. The findings revealed that treatment with these compounds resulted in decreased levels of inflammatory markers in LPS-induced RAW264.7 cells, suggesting a robust mechanism for anti-inflammatory action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide with structurally analogous benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Electronic Effects The position of halogens (Br, F) significantly impacts electronic properties. For example, 5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has a methoxy group at position 2, which may enhance solubility compared to the target compound’s fluorine at position 3.
Alkyl Chain Modifications
- Replacing the methoxypropyl group with a shorter propyl chain (as in 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide ) reduces polarity, which may affect membrane permeability.
Biological Activity While direct data for the target compound are lacking, N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives demonstrate that nitro groups and free hydroxyls enhance HIV IN inhibitory activity. This suggests that electron-withdrawing groups (e.g., Br, CF₃) in benzenesulfonamides could similarly modulate activity.
Safety and Hazards The trifluoromethyl-substituted analogue is noted as harmful via inhalation, skin contact, or ingestion, highlighting the importance of substituent-driven toxicity profiles.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of 3-bromo-5-fluorobenzenesulfonyl chloride with 3-methoxypropylamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions performed at 0–5°C minimize side reactions like hydrolysis of the sulfonyl chloride .
- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion, as excess amine can act as a base to neutralize HCl byproducts .
Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% under controlled conditions .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For higher purity, recrystallization from ethanol/water mixtures is effective .
- Characterization :
- NMR : H and C NMR should confirm the presence of the methoxypropyl group (δ ~3.3 ppm for OCH) and sulfonamide NH (~7.5 ppm, broad) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H] at m/z 350.98 (calculated for CHBrFNOS) .
- Elemental analysis : Acceptable C/H/N tolerances should be ≤0.3% .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory reactivity data in nucleophilic substitutions involving bromo-fluoroarene systems?
Contradictions often arise from competing electronic effects (e.g., bromine’s ortho-directing vs. fluorine’s meta-directing tendencies). To address this:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing electrostatic potential maps and Fukui indices .
- Isotopic labeling : F labeling tracks regioselectivity in competing substitution pathways .
- Kinetic studies : Variable-temperature NMR monitors intermediate formation rates to identify dominant mechanisms .
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
A 2 factorial design evaluates three factors: temperature (X), solvent polarity (X), and catalyst loading (X). Responses include yield and purity. Example parameters:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X (°C) | 0 | 25 |
| X (ε) | THF (7.6) | DMF (36.7) |
| X (mol%) | 0 | 5 |
| ANOVA identifies significant interactions (e.g., X×X) and optimizes conditions for ≥90% yield . |
Q. What are the implications of the methoxypropyl group on the compound’s conformational stability?
- Steric effects : The methoxypropyl chain introduces torsional strain, favoring gauche conformations in solution (validated by NOESY correlations) .
- Hydrogen bonding : The sulfonamide NH forms weak H-bonds with methoxy oxygen, stabilizing the crystal lattice (PXRD patterns show a monoclinic system) .
MD simulations (AMBER force field) predict a 15–20% reduction in solubility compared to shorter alkyl chains .
Methodological Challenges
Q. How to address discrepancies in spectroscopic data for derivatives with similar substituents?
Example: Comparing 3-bromo-5-fluoro vs. 3-bromo-5-trifluoromethyl analogs:
Q. What in silico tools predict biological activity given the lack of published pharmacological data?
- Pharmacophore modeling : Map sulfonamide and halogen motifs to kinase inhibitors (e.g., carbonic anhydrase IX) .
- ADMET prediction : SwissADME estimates moderate permeability (LogP ~2.5) and CYP3A4 inhibition risk .
Note: Experimental validation is critical, as computational models may overlook off-target effects .
Ethical and Safety Considerations
Q. What safety protocols are essential given the compound’s bromo-fluoro reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
